molecular formula C14H15N3OS B12559329 N-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-N'-phenylthiourea CAS No. 194427-61-7

N-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-N'-phenylthiourea

Cat. No.: B12559329
CAS No.: 194427-61-7
M. Wt: 273.36 g/mol
InChI Key: FDBJCESTGSSVHT-UHFFFAOYSA-N
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Description

N-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-phenylthiourea is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a pyridinone ring substituted with dimethyl groups and a phenylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-phenylthiourea typically involves the reaction of 3-amino-4,6-dimethyl-2-pyridinone with phenyl isothiocyanate. The reaction is carried out in a suitable solvent, such as acetone, under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 3-amino-4,6-dimethyl-2-pyridinone in acetone.
  • Add phenyl isothiocyanate to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Purify the product by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiourea moiety can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles (e.g., amines, alcohols) under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted thioureas with different functional groups.

Scientific Research Applications

N-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-phenylthiourea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.

    Material Science: It is explored for its potential use in the development of new materials with unique properties, such as conductivity and catalytic activity.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-phenylthiourea involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-methylthiourea
  • N-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-ethylthiourea
  • N-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-benzylthiourea

Uniqueness

N-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-phenylthiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its ability to interact with aromatic residues in enzyme active sites, potentially increasing its inhibitory potency. Additionally, the dimethyl groups on the pyridinone ring can influence the compound’s solubility and stability, making it a valuable candidate for further research and development.

Properties

CAS No.

194427-61-7

Molecular Formula

C14H15N3OS

Molecular Weight

273.36 g/mol

IUPAC Name

1-(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)-3-phenylthiourea

InChI

InChI=1S/C14H15N3OS/c1-9-8-10(2)15-13(18)12(9)17-14(19)16-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,18)(H2,16,17,19)

InChI Key

FDBJCESTGSSVHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)NC(=S)NC2=CC=CC=C2)C

Origin of Product

United States

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